![molecular formula C10H9N3OS B7480658 N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
N-[4-(thiadiazol-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(thiadiazol-4-yl)phenyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiadiazol-4-yl)phenyl]acetamide typically involves the reaction of 4-aminobenzoyl chloride with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiadiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Substitution: Amines, alcohols, thiols; conditionssolvent like ethanol or methanol, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-[4-(thiadiazol-4-yl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(thiadiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in the death of microbial or cancer cells, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole:
Uniqueness
N-[4-(thiadiazol-4-yl)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
N-[4-(thiadiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-8(3-5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYUTWUXLFWPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
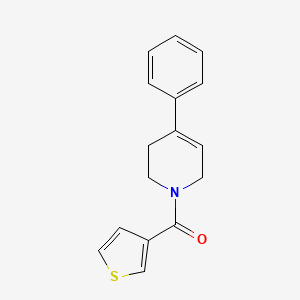
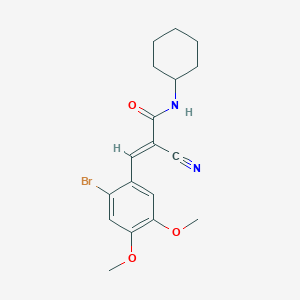
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
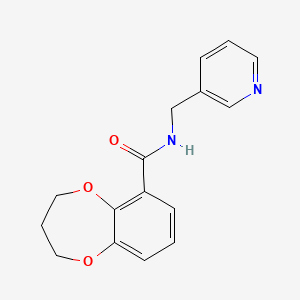
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
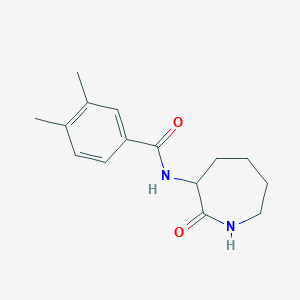

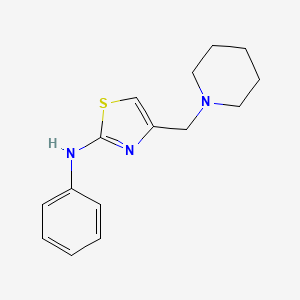
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
